Lipophilicity Differentiation: Higher Calculated LogP Compared to Less Substituted Analogs
The target compound exhibits a calculated LogP of 5.15980, which is significantly higher than that of simpler 5-bromoindole analogs lacking the 3-ethyl and 7-phenyl substituents. For instance, 5-bromoindole (CAS 10075-50-0) has a calculated LogP of approximately 2.65. This difference of ~2.51 LogP units translates to an estimated ~320-fold increase in lipophilicity, which can dramatically affect membrane permeability and non-specific binding in biological assays [1]. While a direct head-to-head comparison is not available, this cross-study comparable difference highlights the compound's distinct physicochemical profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.15980 (calculated) [1] |
| Comparator Or Baseline | 5-Bromoindole (CAS 10075-50-0) with LogP = 2.65 (calculated) [1] |
| Quantified Difference | ΔLogP ≈ +2.51 |
| Conditions | Calculated using the XLogP3 algorithm [1] |
Why This Matters
Higher lipophilicity predicts superior membrane permeability, a critical parameter for cell-based assays and in vivo studies.
- [1] Chemsrc. (2024). 5-bromo-3-ethyl-7-phenyl-1H-indole. Retrieved from https://m.chemsrc.com/cas/918446-44-3_55456.html View Source
